Mc-Val-Cit-PAB-Cl

CAS No.: 1639351-92-0

Cat. No.: VC5434024

Molecular Formula: C28H39ClN6O6

Molecular Weight: 591.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1639351-92-0 |

|---|---|

| Molecular Formula | C28H39ClN6O6 |

| Molecular Weight | 591.11 |

| IUPAC Name | N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(chloromethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |

| Standard InChI | InChI=1S/C28H39ClN6O6/c1-18(2)25(34-22(36)8-4-3-5-16-35-23(37)13-14-24(35)38)27(40)33-21(7-6-15-31-28(30)41)26(39)32-20-11-9-19(17-29)10-12-20/h9-14,18,21,25H,3-8,15-17H2,1-2H3,(H,32,39)(H,33,40)(H,34,36)(H3,30,31,41)/t21-,25-/m0/s1 |

| Standard InChI Key | TUMQZNBKSWFFAZ-OFVILXPXSA-N |

| SMILES | CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O |

Introduction

Chemical Structure and Physicochemical Properties

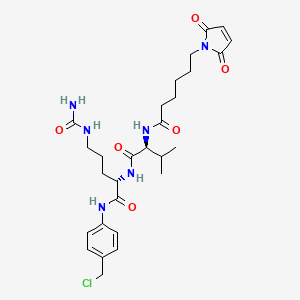

Mc-Val-Cit-PAB-Cl features a maleimidocaproyl (Mc) group, a Val-Cit dipeptide sequence, a p-aminobenzylcarbamate (PAB) spacer, and a chlorinated terminal group. The structural complexity ensures stability in circulation while enabling precise payload release in lysosomal environments.

Molecular Configuration

The canonical SMILES string (O=C(N1CCCCCC(N[C@@H](C(C)C)C(N[C@@H](CCCNC(N)=O)C(NC2=CC=C(CCl)C=C2)=O)=O)=O)C=CC1=O) highlights its stereochemistry, including chiral centers at the valine and citrulline residues . The maleimide moiety facilitates covalent binding to cysteine residues on antibodies, while the PAB group enhances self-immolative cleavage post-proteolysis .

Physicochemical Profile

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 591.10 g/mol | |

| Solubility | Soluble in DMSO, DMF | |

| Storage Conditions | -20°C under nitrogen | |

| Purity | ≥99.79% |

The compound’s hydrophobicity (logP ≈ 3.2 predicted) necessitates careful formulation to prevent aggregation, especially at higher drug-to-antibody ratios (DARs) .

Mechanism of Action: Linker Cleavage and Payload Release

Mc-Val-Cit-PAB-Cl functions as a protease-sensitive linker designed for controlled payload release within tumor cells.

Enzymatic Cleavage by Cathepsin B

Following ADC internalization, lysosomal cathepsin B cleaves the Val-Cit bond, releasing the PAB-MMAE payload. This process ensures cytotoxicity is localized to antigen-positive cells, minimizing off-target effects . Studies confirm >90% linker stability in human plasma over 72 hours, though carboxylesterase Ces1C in rodents accelerates premature cleavage .

Self-Immolative Spacer

The PAB spacer undergoes 1,6-elimination post-cleavage, releasing MMAE without leaving linker remnants on the payload. This step is critical for maintaining the drug’s potency .

Applications in Antibody-Drug Conjugates

Mc-Val-Cit-PAB-Cl has been utilized in preclinical ADC development, demonstrating potent antitumor activity.

Anti-CD22-MC-VC-PABC-MMAE

This ADC targets CD22-positive B-cell malignancies, achieving IC<sub>50</sub> values of 3.3 nM (BJAB cells) and 0.95 nM (WSU cells) . The linker’s efficiency correlates with DAR values of 3–4, though higher ratios are hindered by hydrophobicity .

Cytotoxicity Profiling

In HEK293 cells, vc-MMAE (the conjugated form) induced 65.9% cell death at 4 µM, compared to <10% for the linker alone . Dose-response curves revealed a steep efficacy threshold, emphasizing the need for precise tumor targeting .

Research Findings and Experimental Data

In Vitro Efficacy

| Cell Line | ADC Construct | IC<sub>50</sub> (nM) | Source |

|---|---|---|---|

| BJAB | Anti-CD22-MC-VC-PABC-MMAE | 3.3 | |

| WSU | Anti-CD22-MC-VC-PABC-MMAE | 0.95 | |

| SKBR3 | vc-MMAE | 4.9 |

Stability Challenges

-

Plasma Stability: 85% intact after 72 hours in human plasma vs. 40% in mouse plasma due to Ces1C activity .

-

Neutrophil Elastase Sensitivity: Human neutrophil elastase cleaves Val-Cit linkers, potentially contributing to neutropenia in clinical settings .

Limitations and Current Challenges

Hydrophobicity and Aggregation

The Mc-Val-Cit-PAB-Cl linker’s hydrophobicity limits DARs to 3–4, as higher ratios cause ADC aggregation and rapid clearance .

Enzymatic Interference

Premature cleavage by off-target proteases reduces tumor-specific payload delivery. For example, Ces1C hydrolysis in the liver diminishes ADC efficacy .

Innovations and Future Directions

Hydrophilic Modifications

Incorporating polyethylene glycol (PEG) or polysarcosine into linker designs reduces hydrophobicity, enabling DARs up to 8 without aggregation .

Exolinker Strategy

Relocating the cleavable peptide to the exo position of the PAB moiety (exolinker) enhances stability against Ces1C and neutrophil elastase . Early models show a 50% reduction in off-target cleavage .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume